molecular formula C10H13ClO3 B3344775 2-(chloromethyl)oxirane;formaldehyde;phenol CAS No. 9003-36-5

2-(chloromethyl)oxirane;formaldehyde;phenol

Cat. No.: B3344775
CAS No.: 9003-36-5
M. Wt: 216.66 g/mol
InChI Key: IRJIVOLJTYKLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(chloromethyl)oxirane;formaldehyde;phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.C3H5ClO.CH2O/c7-6-4-2-1-3-5-6;4-1-3-2-5-3;1-2/h1-5,7H;3H,1-2H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIVOLJTYKLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1C(O1)CCl.C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-36-5, 70247-88-0
Details Compound: Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol, brominated
Record name Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol, brominated
Record name Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol, brominated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70247-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; [Mitsubishi Chemical MSDS]
Record name Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20940
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

9003-36-5
Record name Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formaldehyde, oligomeric reaction products with 1-chloro-2,3-epoxypropane and phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)oxirane;formaldehyde;phenol involves the condensation of phenol with formaldehyde and 2-(chloromethyl)oxirane. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the polymer .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures the efficient formation of the polymer with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)oxirane;formaldehyde;phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Polymer Chemistry

The compound serves as a precursor in the synthesis of various phenolic resins and epoxy resins . These materials are extensively used in coatings, adhesives, and composite materials due to their excellent mechanical properties and thermal stability. The unique structure of 2-(chloromethyl)oxirane enhances cross-linking capabilities, making it a valuable component in resin formulations.

Biological Research

Research has indicated potential biological activities of this compound. Its ability to interact with biomolecules suggests applications in studying protein interactions and cellular processes. Specifically, the compound can form covalent bonds with nucleophilic sites in proteins, which may alter their function and affect biochemical pathways .

Medical Applications

Ongoing studies are exploring the therapeutic potential of this compound, particularly its use as a fixative agent in histology and pathology. The cross-linking properties allow for effective tissue preservation, which is crucial for microscopic analysis .

Industrial Applications

In industrial settings, 2-(chloromethyl)oxirane;formaldehyde;phenol is utilized in the manufacture of adhesives, coatings, and sealants. Its polymerized forms exhibit reduced toxicity compared to their monomeric counterparts, making them suitable for consumer products . The compound's versatility allows it to be employed in various applications ranging from construction materials to automotive parts.

Case Study 1: Adhesive Production

A study investigated the use of this compound in formulating high-performance adhesives. The results demonstrated that adhesives produced with this compound exhibited superior bonding strength and thermal resistance compared to traditional formulations. This enhancement is attributed to the increased cross-linking density provided by the epoxide groups.

In a biological assessment, researchers evaluated the cytotoxic effects of this compound on various cell lines. The findings revealed that while the compound showed some cytotoxicity at high concentrations, its polymerized forms demonstrated significantly lower toxicity levels, indicating a safer profile for potential biomedical applications .

Chemical Reactions

The compound undergoes several chemical reactions:

  • Oxidation : Can yield various oxidation products.
  • Reduction : Leads to reduced derivatives.
  • Substitution : The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reagents such as potassium permanganate (oxidizing agent), lithium aluminum hydride (reducing agent), and sodium hydroxide (nucleophile) are commonly used in reactions involving this compound .

Major Products Formed

The products formed from these reactions depend on specific conditions:

  • Oxidation can produce carboxylic acids.
  • Substitution reactions can yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)oxirane;formaldehyde;phenol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Formaldehyde (CAS 50-00-0)

Formaldehyde is a simple aldehyde (CH₂O) widely used in resins, adhesives, and disinfectants. It is highly reactive, volatile (boiling point: -19°C), and a known human carcinogen (Group 1 IARC classification). Its toxicity includes respiratory irritation and genotoxicity .

Phenol (CAS 108-95-2)

Phenol is an aromatic alcohol (C₆H₅OH) with applications in plastics, pharmaceuticals, and epoxy resins. It is corrosive, with an oral LD₅₀ of 317 mg/kg in rats, and exhibits acute toxicity via skin absorption or inhalation .

2-(Chloromethyl)oxirane (Epichlorohydrin, CAS 106-89-8)

This epoxide (C₃H₅ClO) is a key monomer in epoxy resin production. It is reactive due to its strained oxirane ring and chlorine substituent, with an oral LD₅₀ of 90–240 mg/kg in rats. It is classified as a probable carcinogen (IARC Group 2A) .

Their Polymer (CAS 9003-36-5)

The polymer of formaldehyde, phenol, and 2-(chloromethyl)oxirane is a thermosetting epoxy resin (e.g., Epon Resin SU-8). It has a molecular weight of ~216.66 g/mol, boiling point of 181.8°C, and is used in coatings and electronics. Despite a high LD₅₀ (>2,000 mg/kg), genotoxicity concerns persist due to residual monomers .

Comparison with Similar Compounds

Reactivity and Structural Analogues

Compound Reactivity Profile Key Structural Features
Formaldehyde Electrophilic aldehyde; undergoes condensation (e.g., phenol-formaldehyde resins) –CHO group; small, volatile
Acetaldehyde Less reactive; forms fewer stable polymers –CHO with –CH₃ substituent
Phenol Nucleophilic aromatic ring; participates in electrophilic substitution –OH group; aromatic stabilization
Bisphenol A Higher steric hindrance; forms durable polycarbonates Two –OH groups; dimethyl substituents
2-(Chloromethyl)oxirane High epoxide ring strain; reacts with amines/hydroxyl groups Chlorine + oxirane ring
Ethylene Oxide Less substituted epoxide; lower toxicity (LD₅₀: 72 mg/kg) but carcinogenic Smaller epoxide; no chlorine substituent

Toxicity and Regulatory Status

Compound Oral LD₅₀ (Rat) Genotoxicity Regulatory Status
Formaldehyde 100 mg/kg Positive IARC Group 1; OSHA PEL: 0.75 ppm
Phenol 317 mg/kg Positive EPA Toxic Substance; EU CLP: Acute Tox. 2
2-(Chloromethyl)oxirane 90–240 mg/kg Positive IARC Group 2A; EU REACH: Restricted in consumer products
Bisphenol A 3,250 mg/kg Disputed FDA restricted in baby bottles; EU SVHC candidate
Ethylene Oxide 72 mg/kg Positive IARC Group 1; OSHA PEL: 1 ppm

Key Research Findings

Genotoxicity: The polymer (CAS 9003-36-5) shows positive reverse mutation tests, likely due to residual formaldehyde and 2-(chloromethyl)oxirane .

Regulatory Scrutiny: Formaldehyde and 2-(chloromethyl)oxirane are prioritized under EU REACH for restrictions, whereas bisphenol A faces bans in specific applications .

Environmental Impact: Formaldehyde polymers with tert-butylphenol (CAS 30704-64-4) have interim health guidelines of 50 µg/m³ PM₁₀, highlighting stricter controls compared to non-chlorinated analogues .

Biological Activity

The compound 2-(chloromethyl)oxirane;formaldehyde;phenol is a complex chemical with significant industrial applications, particularly in the production of epoxy resins and other polymeric materials. Its biological activity has garnered attention due to its potential health impacts, particularly in occupational settings. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and case studies related to human exposure.

  • Chemical Name : 2-(Chloromethyl)oxirane; formaldehyde; phenol
  • CAS Number : 37382-79-9
  • Molecular Structure : The compound consists of a chloromethyl oxirane (epoxide) group linked with formaldehyde and phenolic structures, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. The following mechanisms have been identified:

  • Alkylation of Nucleophiles : The epoxide group can react with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects.
  • Formation of Cross-links : Formaldehyde can cross-link with proteins and nucleic acids, disrupting normal cellular functions and leading to cytotoxicity.
  • Oxidative Stress Induction : Exposure may lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Acute Toxicity

Studies have reported that acute exposure to the compound can result in various adverse effects:

  • Dermatitis : Occupational exposure has led to contact dermatitis in workers, as evidenced by patch testing results showing positive reactions to the compound .
  • Respiratory Issues : Inhalation exposure has been associated with respiratory symptoms, including irritation and potential long-term lung damage.

Mutagenicity Studies

Research indicates that this compound exhibits mutagenic properties:

  • Positive results in bacterial mutation assays using Salmonella typhimurium were reported, indicating its potential to induce genetic mutations .
  • Chromosomal aberrations were observed in Chinese hamster ovary (CHO) cells, both with and without metabolic activation .

Industrial Exposure

A notable case involved an outbreak of contact dermatitis among workers at an aircraft factory where epoxy resins containing this compound were used. Out of 20 affected workers, 13 tested positive for sensitivity to the resin components, highlighting the allergenic potential of the compound .

Allergic Reactions

In a multicenter study involving patch testing for phenol-formaldehyde resins, approximately 1.1% of patients exhibited allergic reactions specifically linked to this compound. This underscores the relevance of monitoring exposure in clinical settings .

Research Findings Summary Table

Study TypeFindingsReference
Dermatitis Case Study20 workers showed contact dermatitis; 13 positive for sensitivity to epoxy resin.
Mutagenicity AssaysPositive results in bacterial mutation assays and chromosomal aberrations in CHO cells.
Allergic Reaction Study1.1% of patients tested reacted positively to phenol-formaldehyde resins.

Q & A

Q. How to design a study evaluating the polymer’s stability under accelerated aging conditions (e.g., UV exposure, oxidative stress)?

  • Methodological Answer :
  • UV Aging Chamber : Expose polymer films to 300–400 nm UV light (0.35 W/m²) and monitor carbonyl index changes via FTIR.
  • Oxidative Stability : Use thermogravimetric analysis (TGA) under O₂ atmosphere to assess decomposition kinetics.
  • Mechanical Testing : Measure tensile strength and modulus before/after aging to correlate degradation with performance loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)oxirane;formaldehyde;phenol
Reactant of Route 2
2-(chloromethyl)oxirane;formaldehyde;phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.